molecular formula C12H24N4OS B12704036 Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate) CAS No. 92734-77-5

Ethyl N-(((2,2-dimethylpropyl)amino)carbonyl)-2-isopropylidene(thiocarbazimidate)

Cat. No.: B12704036
CAS No.: 92734-77-5
M. Wt: 272.41 g/mol
InChI Key: PFBQIGLMUJFKLJ-UHFFFAOYSA-N
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Description

ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE): is a chemical compound with the molecular formula C12H24N4OS. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) typically involves the reaction of ethyl isocyanate with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE)
  • N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE)
  • ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) ETHYL ESTER

Uniqueness: ETHYL N-[[(2,2-DIMETHYLPROPYL)AMINO]CARBONYL]-2-ISOPROPYLIDENE(THIOCARBAZIMIDATE) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

92734-77-5

Molecular Formula

C12H24N4OS

Molecular Weight

272.41 g/mol

IUPAC Name

ethyl N'-[2,2-dimethylpropylcarbamoyl(prop-1-en-2-yl)amino]carbamimidothioate

InChI

InChI=1S/C12H24N4OS/c1-7-18-10(13)15-16(9(2)3)11(17)14-8-12(4,5)6/h2,7-8H2,1,3-6H3,(H2,13,15)(H,14,17)

InChI Key

PFBQIGLMUJFKLJ-UHFFFAOYSA-N

Isomeric SMILES

CCS/C(=N/N(C(=C)C)C(=O)NCC(C)(C)C)/N

Canonical SMILES

CCSC(=NN(C(=C)C)C(=O)NCC(C)(C)C)N

Origin of Product

United States

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